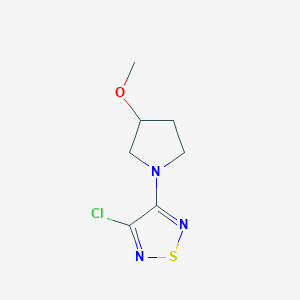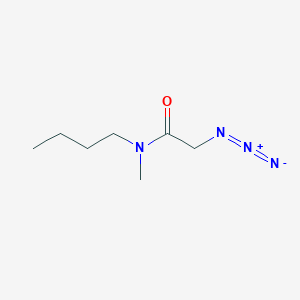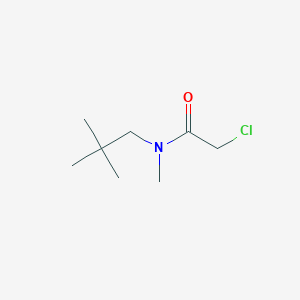
4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves a reaction with N-ethyl-N,N-diisopropylamine in water at 115℃ for 16 hours. The starting materials include 4,6-dichloropyrimidine (0.89 g, 6.0 mmol), DIPEA (1.55 g, 12 mmol), and 4,4-difluoropiperidine hydrochloride (942 mg, 6.0 mmol). After cooling to room temperature, the precipitate is collected by filtration, washed with water, and dried in a vacuum to afford the title compound (1.25 g, 88%) as a white solid .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine” are not fully detailed in the available resources. It is known that the compound is a white solid , and its molecular weight is 233.64 g/mol.Aplicaciones Científicas De Investigación
-
Chemical Synthesis
-
KRAS G12C Inhibitors
-
KIF18A Inhibitors
-
Pharmaceutical Formulations
-
Design of Privileged Structures in Medicinal Chemistry
- Pyrimidine moieties, such as “4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine”, exhibiting a wide range of pharmacological activities have been employed in the design of privileged structures in medicinal chemistry . They can be used to prepare libraries of novel heterocyclic compounds with potential biological activities .
Safety And Hazards
The safety and hazards associated with “4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine” are not fully detailed in the available resources. General safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .
Propiedades
IUPAC Name |
4-chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF2N3/c1-7-14-8(11)6-9(15-7)16-4-2-10(12,13)3-5-16/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMIGCSQAUXGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1490021.png)






![(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine](/img/structure/B1490032.png)


![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1490040.png)
![[1-(Oxolane-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1490041.png)

